molecular formula C14H22N2O3S B10795672 Piprozolin CAS No. 95406-06-7

Piprozolin

Cat. No.: B10795672
CAS No.: 95406-06-7
M. Wt: 298.40 g/mol
InChI Key: UAXYBJSAPFTPNB-KHPPLWFESA-N
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95406-06-7

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10-

InChI Key

UAXYBJSAPFTPNB-KHPPLWFESA-N

Isomeric SMILES

CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2

Canonical SMILES

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piprozoline involves several steps:

Industrial Production Methods

Industrial production methods for piprozoline are not extensively documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Piprozoline undergoes several types of chemical reactions:

    Reduction: Reduction reactions can modify the functional groups present in piprozoline.

    Substitution: The bromination step in its synthesis is an example of a substitution reaction.

Common Reagents and Conditions

Major Products

The major product of these reactions is piprozoline itself, formed through the described synthetic route. Other products depend on the specific reactions and conditions applied.

Scientific Research Applications

Chemical and Biological Applications

Piprozoline is primarily recognized for its role in enhancing bile production and secretion, which is critical for liver function and digestion. The compound's chemical properties allow it to be utilized in several research contexts:

  • Choleretic Agent : Piprozoline promotes bile flow from the liver, making it beneficial in treating conditions like cholestasis and other liver dysfunctions. Its mechanism of action involves interaction with bile-producing cells, although specific molecular pathways remain to be fully elucidated.
  • Model Compound : In chemistry, piprozoline serves as a model compound for studying choleretic agents, aiding researchers in understanding bile production mechanisms and liver health.

Table 1: Summary of Biological Effects of Piprozoline

Effect Description Study Reference
Bile ProductionEnhances bile flow from the liver
Liver FunctionPotential therapeutic use in liver dysfunction
Sedation (in high doses)Observed slight sedation effects in chronic toxicity studies

Toxicological Studies

Research has also focused on the toxicological profile of piprozoline. A study conducted on pregnant rats and rabbits evaluated the effects of piprozoline on fertility and fetal development:

  • Fertility Studies : Chronic administration did not show significant adverse effects on fertility or malformations in offspring, even at high doses. However, mild sedation and decreased body weight gain were noted in some instances .

Table 2: Toxicological Findings Related to Piprozoline

Study Parameter Findings Reference
Body Weight GainDecreased in high dosage groups
Fetal DevelopmentNo malformations observed
Sedation EffectsMild sedation noted at higher doses

Pharmaceutical Development

Piprozoline's role as a choleretic agent opens avenues for pharmaceutical development targeting bile-related disorders. Its potential therapeutic applications include:

  • Cholestasis Treatment : By enhancing bile flow, piprozoline may alleviate symptoms associated with cholestasis, making it a candidate for further clinical evaluation.
  • Drug Formulation Research : Ongoing studies aim to optimize piprozoline's formulation for better efficacy and safety profiles in clinical settings.

Case Studies and Research Findings

Several case studies have documented the effects of piprozoline in clinical settings:

  • A study highlighted the efficacy of piprozoline in improving liver function tests among patients with cholestatic liver disease, indicating its potential as a therapeutic agent.
  • Another investigation focused on the pharmacokinetics of piprozoline, revealing insights into its absorption and metabolism that are crucial for developing effective dosing regimens.

Table 3: Summary of Case Studies Involving Piprozoline

Study Focus Outcome Reference
Liver Function TestsImprovement noted in cholestatic patients
PharmacokineticsInsights into absorption and metabolism

Comparison with Similar Compounds

Piprozoline is unique in its choleretic activity compared to other compounds like fenclozic acid, which has anti-inflammatory properties. Similar compounds include:

Piprozoline stands out due to its specific promotion of bile flow without significant anti-inflammatory effects.

Biological Activity

Piprozoline is a compound that belongs to the class of pyrazoline derivatives, which have garnered attention for their diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of piprozoline, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Piprozoline is characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms. The general formula for pyrazolines is C3H4N2C_3H_4N_2, and variations in substituents can significantly influence their biological properties. The specific structure of piprozoline allows it to interact with various biological targets, making it a subject of interest in drug development.

Piprozoline exhibits several mechanisms of action that contribute to its biological activity:

  • Antihistaminic Activity : Piprozoline acts as an antagonist at H1 histamine receptors, which helps alleviate allergic reactions and symptoms associated with histamine release.
  • Cytotoxic Effects : Recent studies indicate that piprozoline derivatives exhibit cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against HepG2 and MCF-7 cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Properties : Piprozoline has been investigated for its anti-inflammatory effects, which may be beneficial in treating conditions like asthma and other inflammatory diseases.

Table 1: Summary of Biological Activities of Piprozoline Derivatives

Activity TypeTarget Cell LinesIC50 (μM)Reference
CytotoxicityHepG23.96
MCF-74.38
Anti-inflammatoryVariousNot specified
AntihistaminicH1 receptorsNot specifiedGeneral mechanism

Case Studies

Several case studies have explored the pharmacological effects of piprozoline:

  • Cytotoxicity Study : A study conducted on various pyrazoline derivatives, including piprozoline, demonstrated significant cytotoxic activity against cancer cell lines such as MCF-7 and HepG2. The study highlighted the structural modifications that enhance activity and suggested that certain substituents could improve selectivity for cancer cells while minimizing toxicity to normal cells .
  • Toxicological Study : A toxicological assessment revealed that high doses of piprozoline could lead to adrenal gland enlargement in animal models. This study emphasized the importance of dose regulation when considering piprozoline for therapeutic applications .
  • Effect on Exocrine Pancreas : Research on the effects of piprozoline on the exocrine pancreas indicated alterations in enzyme secretion, suggesting potential implications for digestive health and metabolic processes .

Research Findings

Recent literature has focused on the synthesis of novel piprozoline derivatives with enhanced biological activities. For instance:

  • New compounds have been developed that demonstrate improved anticancer properties with lower IC50 values compared to traditional chemotherapeutics.
  • Structure-activity relationship (SAR) studies have identified key functional groups that enhance the efficacy and selectivity of piprozoline derivatives against specific cancer types.

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